molecular formula C10H9NO4 B12956356 (R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B12956356
M. Wt: 207.18 g/mol
InChI Key: HNDTULADLKGMDH-SNVBAGLBSA-N
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Description

®-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a complex organic compound that belongs to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine ring fused with a carboxylic acid group. The presence of the ®-configuration indicates that the compound is optically active, meaning it has a specific three-dimensional arrangement that can rotate plane-polarized light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including acylation, cyclization, and oxidation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

®-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 1-(2-(4-Methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness

®-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an oxazine ring and a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(2R)-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C10H9NO4/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14)/t10-/m1/s1

InChI Key

HNDTULADLKGMDH-SNVBAGLBSA-N

Isomeric SMILES

C[C@@]1(C(=O)NC2=CC=CC=C2O1)C(=O)O

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

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